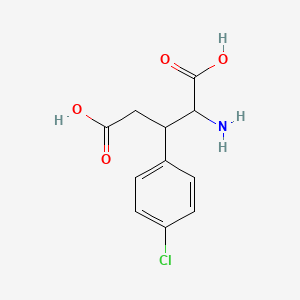
2-Amino-3-(4-chlorophenyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-chlorophenyl)pentanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. The compound’s structure includes two chiral centers, making it an important subject of study in stereochemistry and chiral synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chlorophenyl)pentanedioic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the epoxidation of amino-benzene butane, followed by cyclization in a nonpolar solvent under alkaline conditions . This method is advantageous due to its high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4-chlorophenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound often require specific conditions to maintain its stereochemistry. For example, oxidation reactions are usually carried out in acidic or neutral conditions, while reduction reactions are performed under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Amino-3-(4-chlorophenyl)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: This compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-chlorophenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. Studies have shown that this compound can inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 2-Amino-3-(4-chlorophenyl)pentanedioic acid include other chiral molecules with two or more stereocenters, such as (2R,3S)-isocitric acid and (2R,3S)-trans-coutaric acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions while maintaining its stereochemistry makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H12ClNO4 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
2-amino-3-(4-chlorophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17) |
Clave InChI |
ZHXBCPSYEAQEHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


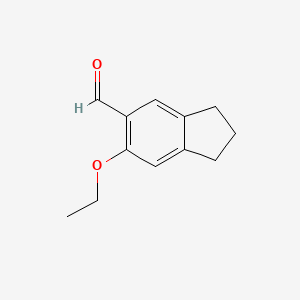
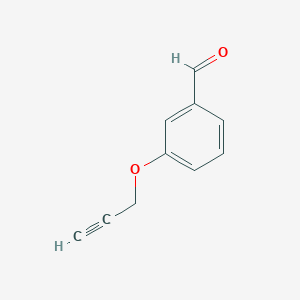
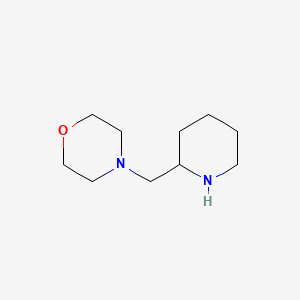
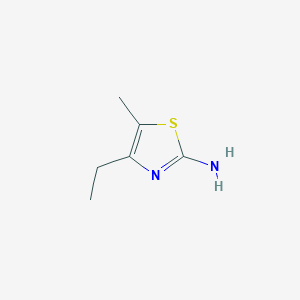
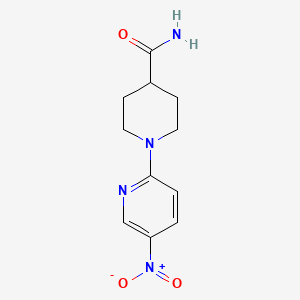
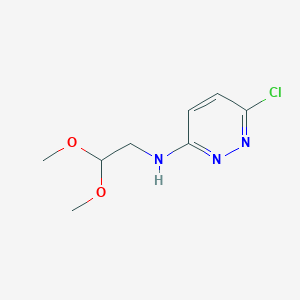
![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)
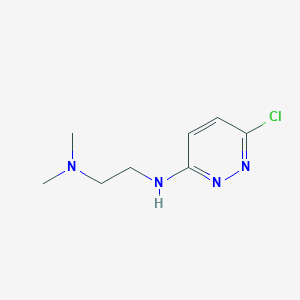
![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)
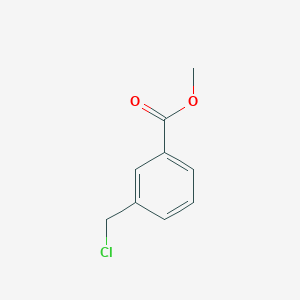
![2-{[4-({[2-Carboxycyclohexyl]carbonyl}amino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364275.png)


![2-(N-{3-[N-benzylcarbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364282.png)
